3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a fluorinated organic compound characterized by its complex molecular structure. This compound features a pyrrolidine ring substituted with a fluorine atom and a carboxamide group, as well as a fluoropyrimidinyl group attached to the pyrrolidine ring. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent fluorination reactions. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
Fluorination: Introduction of fluorine atoms at specific positions on the pyrrolidine ring and the pyrimidinyl group is achieved using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Carboxamide Formation: The carboxamide group is introduced through reactions involving carboxylic acid derivatives and amines under appropriate conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic routes for efficiency and yield. This includes the use of continuous flow reactors, advanced fluorination techniques, and purification processes to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or pyrimidines.
Scientific Research Applications
This compound has found applications in various fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Employed in the development of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but with a chlorine atom instead of fluorine.
2,4-Dichloro-5-fluoropyrimidine: Contains two chlorine atoms and one fluorine atom.
2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: A more complex fluorinated compound with additional functional groups.
Uniqueness: 3-Fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide stands out due to its specific combination of fluorine atoms and the pyrrolidine ring, which imparts unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-1-(5-fluoropyrimidin-4-yl)-N,N-dimethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4O/c1-16(2)10(18)11(13)3-4-17(6-11)9-8(12)5-14-7-15-9/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUHDIXTSSCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NC=NC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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